molecular formula C12H8BrNO3S B3482835 N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE

N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3482835
M. Wt: 326.17 g/mol
InChI Key: CQKKZWHROYCHKQ-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation Reaction: The final step involves the coupling of the bromothiophene derivative with the benzodioxole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and thiophene rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[4-methoxyphenyl]methyl}-3H-imidazo[4,5-b]pyridin-2-yl}propanamide

Uniqueness

N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of a benzodioxole ring and a bromothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S/c13-11-4-3-10(18-11)12(15)14-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKKZWHROYCHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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